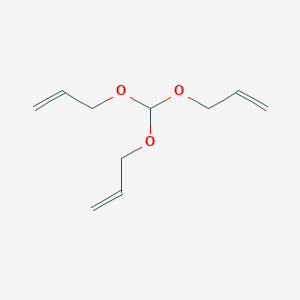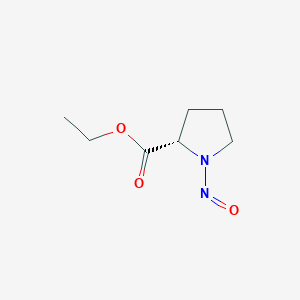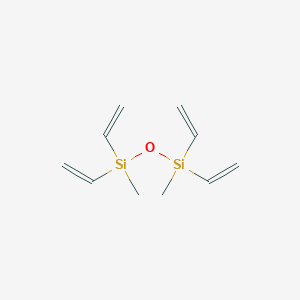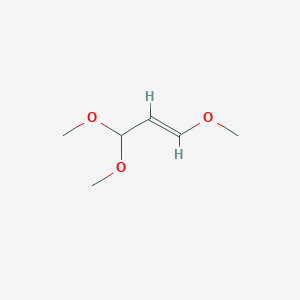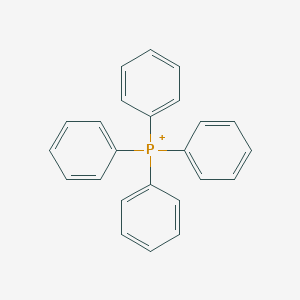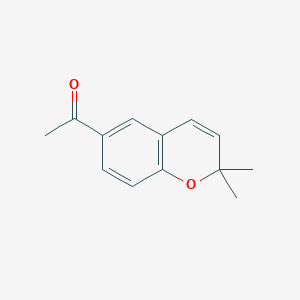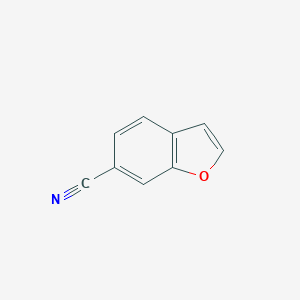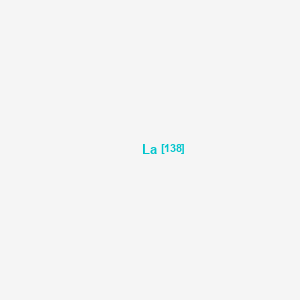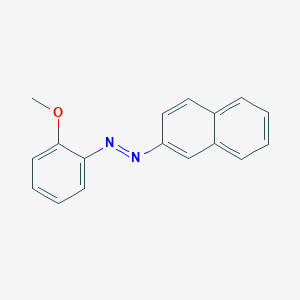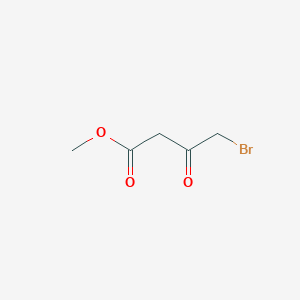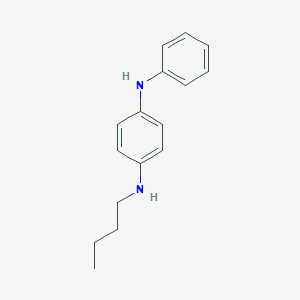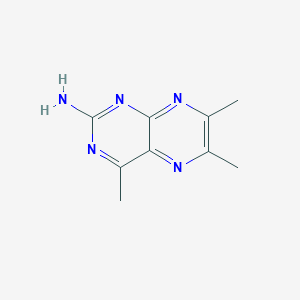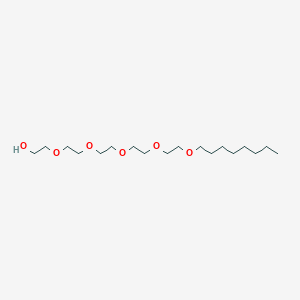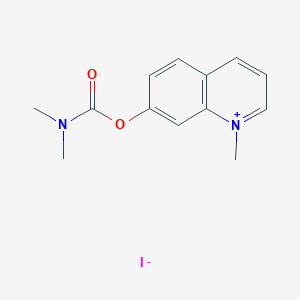
7-(Dimethylcarbamoyloxy)-N-methylquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethylcarbamoyloxy)-N-methylquinolinium, also known as DMCMQ, is a quaternary ammonium compound that has been extensively studied for its biological and chemical properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. DMCMQ has been used in scientific research for its ability to modulate the activity of acetylcholinesterase, and it has potential applications in the development of new drugs for neurological disorders.
Mecanismo De Acción
7-(Dimethylcarbamoyloxy)-N-methylquinolinium acts as a reversible inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels in the nervous system, leading to enhanced cholinergic neurotransmission.
Biochemical and physiological effects:
7-(Dimethylcarbamoyloxy)-N-methylquinolinium has been shown to have a number of biochemical and physiological effects. It has been shown to enhance memory and cognitive function in animal models, and it has potential applications in the treatment of Alzheimer's disease and other cognitive disorders. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, 7-(Dimethylcarbamoyloxy)-N-methylquinolinium has been shown to have analgesic and anti-inflammatory effects, making it a potential treatment for pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(Dimethylcarbamoyloxy)-N-methylquinolinium has a number of advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying cholinergic neurotransmission. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 7-(Dimethylcarbamoyloxy)-N-methylquinolinium can be toxic at high concentrations, and care must be taken when handling and using it in experiments.
Direcciones Futuras
There are a number of future directions for research on 7-(Dimethylcarbamoyloxy)-N-methylquinolinium. One area of interest is the development of new drugs for neurological disorders based on the activity of 7-(Dimethylcarbamoyloxy)-N-methylquinolinium. Another area of interest is the study of 7-(Dimethylcarbamoyloxy)-N-methylquinolinium's effects on other neurotransmitters and receptors in the nervous system. Finally, there is potential for the development of new synthetic methods for 7-(Dimethylcarbamoyloxy)-N-methylquinolinium that could improve its efficiency and reduce its toxicity.
Métodos De Síntesis
7-(Dimethylcarbamoyloxy)-N-methylquinolinium can be synthesized through a multistep process involving the reaction of 7-hydroxyquinoline with dimethylcarbamoyl chloride and methyl iodide. The resulting product is purified using chromatography techniques to obtain pure 7-(Dimethylcarbamoyloxy)-N-methylquinolinium.
Aplicaciones Científicas De Investigación
7-(Dimethylcarbamoyloxy)-N-methylquinolinium has been extensively studied for its biological and chemical properties. It has been shown to inhibit acetylcholinesterase activity in the nervous system, leading to an increase in acetylcholine levels. This activity has potential applications in the development of new drugs for neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Propiedades
Número CAS |
18912-01-1 |
|---|---|
Nombre del producto |
7-(Dimethylcarbamoyloxy)-N-methylquinolinium |
Fórmula molecular |
C13H15IN2O2 |
Peso molecular |
358.17 g/mol |
Nombre IUPAC |
(1-methylquinolin-1-ium-7-yl) N,N-dimethylcarbamate;iodide |
InChI |
InChI=1S/C13H15N2O2.HI/c1-14(2)13(16)17-11-7-6-10-5-4-8-15(3)12(10)9-11;/h4-9H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YTLGJXQJZILJDB-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=CC2=C1C=C(C=C2)OC(=O)N(C)C.[I-] |
SMILES canónico |
C[N+]1=CC=CC2=C1C=C(C=C2)OC(=O)N(C)C.[I-] |
Otros números CAS |
18912-01-1 |
Números CAS relacionados |
67465-22-9 (bromide) |
Sinónimos |
7-(dimethylcarbamoyloxy)-N-methylquinolinium 7-(dimethylcarbamoyloxy)-N-methylquinolinium bromide 7-(dimethylcarbamoyloxy)-N-methylquinolinium iodide M7C iodide N-methyl-(7-dimethylcarbamoxy)quinolium iodide N-methyl-(dimethylcarbamoxy)quinolinium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



